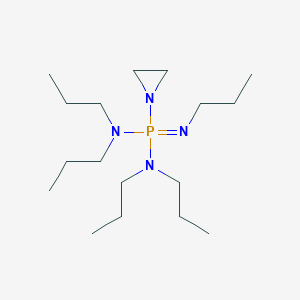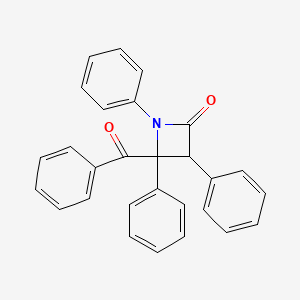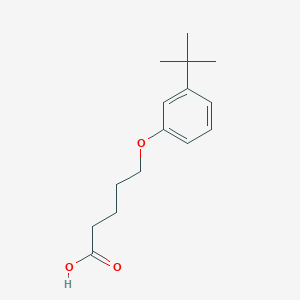
5-(3-Tert-butylphenoxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Tert-butylphenoxy)pentanoic acid is an organic compound characterized by a phenoxy group substituted with a tert-butyl group at the third position and a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Tert-butylphenoxy)pentanoic acid typically involves the reaction of 3-tert-butylphenol with a pentanoic acid derivative. One common method is the esterification of 3-tert-butylphenol with pentanoic acid, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Tert-butylphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Tert-butylphenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(3-Tert-butylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Tert-butylphenol: Lacks the pentanoic acid chain, making it less versatile in chemical reactions.
Pentanoic acid: Lacks the phenoxy group, limiting its applications in organic synthesis.
Phenoxyacetic acid: Similar structure but with an acetic acid chain instead of pentanoic acid
Uniqueness
5-(3-Tert-butylphenoxy)pentanoic acid is unique due to the combination of the phenoxy group with a tert-butyl substituent and a pentanoic acid chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
87411-37-8 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
5-(3-tert-butylphenoxy)pentanoic acid |
InChI |
InChI=1S/C15H22O3/c1-15(2,3)12-7-6-8-13(11-12)18-10-5-4-9-14(16)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
LSQGXXCAICRYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
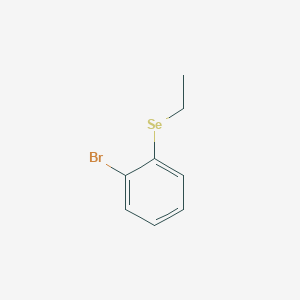
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
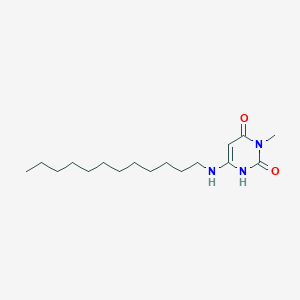
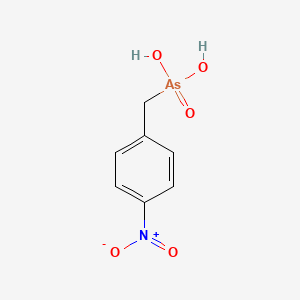


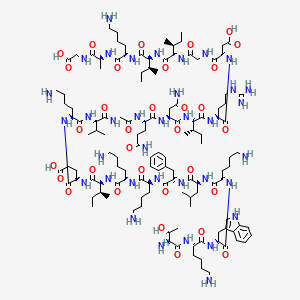
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)
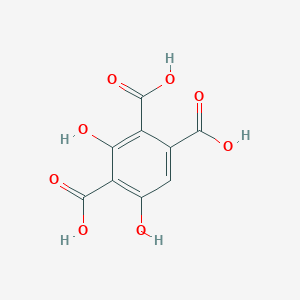
phosphanium bromide](/img/structure/B14421102.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
